5-chloro-6-methoxypyridazin-3-amine synthesis pathway
5-chloro-6-methoxypyridazin-3-amine synthesis pathway
An in-depth technical guide on the synthesis of 3-amino-6-methoxypyridazine, a closely related compound to the requested 5-chloro-6-methoxypyridazin-3-amine, is provided below. A direct, experimentally validated synthesis pathway for 5-chloro-6-methoxypyridazin-3-amine could not be located in the available literature. The key structural difference is the position of the chloro group; in the requested compound, it is at the 5-position, whereas the documented synthesis pathways lead to compounds with substitution at the 6-position, which is subsequently replaced.
Synthesis Pathway Overview
The synthesis of 3-amino-6-methoxypyridazine is typically achieved in a two-step process. The first step involves the selective amination of 3,6-dichloropyridazine to yield 3-amino-6-chloropyridazine. The subsequent step is a nucleophilic substitution of the remaining chlorine atom with a methoxy group to produce the final product.
Step 1: Synthesis of 3-amino-6-chloropyridazine
The initial step of the synthesis involves the reaction of 3,6-dichloropyridazine with ammonia. This reaction selectively replaces one of the chlorine atoms with an amino group.
Reaction:
3,6-dichloropyridazine + NH₃ → 3-amino-6-chloropyridazine
Various solvents and reaction conditions have been reported for this amination reaction, with yields being generally high.
Step 2: Synthesis of 3-amino-6-methoxypyridazine
The intermediate, 3-amino-6-chloropyridazine, is then converted to 3-amino-6-methoxypyridazine by reaction with sodium methoxide.[1][2][3] This is a nucleophilic aromatic substitution reaction where the methoxide ion displaces the chloride ion.
Reaction:
3-amino-6-chloropyridazine + NaOCH₃ → 3-amino-6-methoxypyridazine + NaCl
This reaction is typically carried out in methanol at elevated temperatures.[1]
Quantitative Data Summary
| Step | Reactant(s) | Reagent(s) | Product | Molar Ratio (Reactant:Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3,6-dichloropyridazine, Ammonia water | - | 3-amino-6-chloropyridazine | 1:1.5 to 1:3.75 | Ethanol or Dichloromethane | 78 - 100 | 5 - 9 | 82.6 - 96.7 |
| 2 | 3-amino-6-chloropyridazine, Sodium methoxide | Copper powder | 3-amino-6-methoxypyridazine | 1:1.14 | Methanol | 160 | 24 | 85.7 |
Experimental Protocols
Step 1: Synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine
Materials:
-
3,6-dichloropyridazine
-
Ammonia water
-
Ethanol or Dichloromethane
-
Round bottom flask
-
Reflux condenser
-
Stirrer
-
Heating mantle
-
Silica gel for column chromatography
-
Rotary evaporator
Procedure:
-
In a round bottom flask, dissolve 3,6-dichloropyridazine (e.g., 14.90g, 100mmol) in a suitable solvent such as ethanol (377ml).[4]
-
Add ammonia water (e.g., 26.3g, 750mmol) to the solution.[4]
-
Heat the mixture at reflux (e.g., 78°C for ethanol) with stirring for a specified time (e.g., 5 hours).[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization and/or silica gel column chromatography to yield pure 3-amino-6-chloropyridazine.[4]
Step 2: Synthesis of 3-amino-6-methoxypyridazine from 3-amino-6-chloropyridazine
Materials:
-
3-amino-6-chloropyridazine
-
Sodium methoxide (25% w/w in methanol)
-
Copper powder
-
Methanol
-
Sealed tube or Carius tube
-
Heating apparatus
-
Filtration apparatus
-
Silica gel for column chromatography
-
Rotary evaporator
Procedure:
-
Place 3-amino-6-chloropyridazine (e.g., 500 mg, 3.86 mmol), sodium methoxide (1.0 ml, 4.4 mmol, 25 % w/w), and copper powder (331 mg, 5.17 mmol) in a sealed tube with methanol (3 ml).[1]
-
Heat the sealed tube at 160°C for 24 hours.[1]
-
After cooling, dilute the reaction mixture with methanol (10 ml) and filter to remove solid residues.[1]
-
Concentrate the filtrate under vacuum using a rotary evaporator.[1]
-
Purify the residue by chromatography on silica gel using a suitable eluent (e.g., acetate and hexane, 1:2) to obtain 3-amino-6-methoxypyridazine.[1]
Synthesis Pathway Diagram
Caption: Two-step synthesis of 3-amino-6-methoxypyridazine.
References
- 1. 3-AMINO-6-METHOXYPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]
- 2. 3-AMINO-6-METHOXYPYRIDAZINE | 7252-84-8 [chemicalbook.com]
- 3. US2891953A - 3-amino-6-substituted pyridazines and methods of preparing and utilizing same - Google Patents [patents.google.com]
- 4. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
